N-[1-(2-bromophenyl)ethyl]acetamide
Description
N-[1-(2-Bromophenyl)ethyl]acetamide is an acetamide derivative featuring a brominated phenyl group at the 2-position of an ethyl side chain. The bromine substituent at the 2-position introduces steric and electronic effects that influence reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
N-[1-(2-bromophenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7(12-8(2)13)9-5-3-4-6-10(9)11/h3-7H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHBWZBVAVLOLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Positional Isomers and Halogenated Derivatives
Key Compounds :
No direct data on pharmacological activity, but related 4-bromo derivatives (e.g., N-(4-Bromophenyl)acetamide) show bond length variations (C6–Br: 1.8907 Å vs. 1.91 Å in other bromoacetamides), suggesting subtle conformational differences .
N-[1-(2-Chlorophenyl)ethyl]acetamide (Halogen Variation)
- Chlorine substitution at the 2-position reduces molecular weight (vs. bromine) and alters electronic properties (lower electronegativity and polarizability).
- Derivatives of this compound are synthesized via TDAE-mediated reactions in DMF, yielding intermediates for bioactive molecules (e.g., imidazole-containing sulfonamides) .
Table 1: Physical and Structural Comparisons
| Compound | Molecular Formula | Substituent Position | Key Structural Feature | Bond Length (C–X) | Reference |
|---|---|---|---|---|---|
| N-[1-(2-Bromophenyl)ethyl]acetamide | C₁₀H₁₂BrNO | 2-Bromo | Ethyl-acetamide backbone | N/A | [7] |
| N-(4-Bromophenyl)acetamide | C₈H₈BrNO | 4-Bromo | Direct phenyl-acetamide linkage | C6–Br: 1.8907 Å | [10] |
| N-[1-(2-Chlorophenyl)ethyl]acetamide | C₁₀H₁₂ClNO | 2-Chloro | Ethyl-acetamide backbone | N/A | [1, 3] |
Derivatives with Extended Aromatic Systems
Key Compounds :
N-[1-(Naphthalen-2-yl)ethyl]acetamide Incorporates a naphthalene ring, increasing aromatic conjugation (C₁₄H₁₅NO, MW: 213.27).
N-(2-Benzoylphenyl)-2-bromoacetamide Features a benzoyl group adjacent to bromine, which may improve stability and alter electronic density (C₁₅H₁₁BrNO₂) .
Table 2: Aromatic Extensions
| Compound | Molecular Formula | Aromatic System | Key Functional Group | Potential Application | Reference |
|---|---|---|---|---|---|
| N-[1-(Naphthalen-2-yl)ethyl]acetamide | C₁₄H₁₅NO | Naphthalene | Acetamide | Materials Science | [14] |
| N-(2-Benzoylphenyl)-2-bromoacetamide | C₁₅H₁₁BrNO₂ | Benzoylphenyl | Bromoacetamide | Synthetic Intermediate | [12] |
Heterocyclic and Functionalized Derivatives
Key Compounds :
N-(2-Bromophenyl)-2-{[1-(propan-2-yl)-triazoloquinoxalin-4-yl]sulfanyl}acetamide Complex heterocyclic system (C₂₀H₁₈BrN₅OS) with a triazoloquinoxaline group, likely targeting enzyme active sites .
Table 3: Functionalized Derivatives
| Compound | Molecular Formula | Heterocycle/Functional Group | Notable Feature | Reference |
|---|---|---|---|---|
| N-(2-Bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide | C₁₃H₁₃BrN₂O₂ | Furan | Enhanced hydrogen bonding | [15] |
| N-[2-(4-Bromophenyl)ethyl]-2,2,2-trifluoroacetamide | C₁₀H₁₀BrF₃NO | Trifluoroacetamide | Electron-withdrawing effects | [13] |
| Triazoloquinoxaline derivative | C₂₀H₁₈BrN₅OS | Triazoloquinoxaline | Enzyme inhibition potential | [16] |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing N-[1-(2-bromophenyl)ethyl]acetamide, and how do reaction parameters influence yield?
- Methodological Answer : Two primary routes are documented:
- Route 1 : Reacting 2-bromoaniline with ethylene oxide followed by acylation using chloroacetyl chloride under controlled pH and temperature (e.g., 0–5°C for acylation) to minimize side reactions .
- Route 2 : Palladium(II)-catalyzed cyclization in a THF/H₂O solvent system (5:1 ratio) with K₂CO₃ as a base, achieving yields >75% after purification via column chromatography .
- Critical Parameters : Catalyst loading (0.1 eq Pd(dppf)Cl₂), reaction time (5 h at 80°C), and solvent polarity significantly impact purity and yield.
Q. How does the bromine substitution position (2- vs. 4-) on the phenyl ring influence the compound’s physicochemical properties?
- Methodological Answer : Comparative structural analysis (Table 1) shows:
| Analog | Bromine Position | Key Properties |
|---|---|---|
| N-[1-(4-Bromophenyl)ethyl]acetamide | Para | Higher solubility in polar solvents due to symmetric charge distribution |
| This compound | Ortho | Enhanced steric hindrance, reducing enzymatic degradation rates |
- Experimental Validation : UV-Vis spectroscopy and HPLC retention time differences confirm altered polarity and stability .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns protons and carbons, e.g., acetamide methyl group at δ 2.1 ppm and bromophenyl aromatic signals between δ 7.2–7.8 ppm .
- Mass Spectrometry (HRMS) : Confirms molecular ion peak at m/z 256.03 (C₁₀H₁₁BrNO⁺) .
- X-ray Crystallography : Resolves steric effects from the ortho-bromine substituent, aiding in crystallinity analysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Analog Synthesis : Introduce electron-withdrawing groups (e.g., nitro at para position) or modify the ethyl bridge length to assess binding affinity shifts .
- Biological Assays : Pair in vitro enzyme inhibition assays (e.g., COX-2) with in vivo murine inflammation models to correlate structural changes with efficacy .
- Data Interpretation : Use regression analysis to quantify substituent effects on IC₅₀ values, prioritizing ortho-substituted derivatives for enhanced target engagement .
Q. What computational strategies reconcile discrepancies between molecular docking predictions and experimental binding data?
- Methodological Answer :
- Docking Protocols : Employ flexible ligand docking in AutoDock Vina with explicit solvation models to account for bromine’s steric bulk .
- Validation : Compare predicted ΔG values with surface plasmon resonance (SPR)-measured binding constants. Adjust force fields (e.g., AMBER) to better model halogen bonding .
- Case Study : A 0.5 kcal/mol deviation in docking vs. SPR for 2-bromo analogs was resolved by incorporating polarizable bromine parameters .
Q. How can researchers address contradictions in reported biological activities (e.g., anti-inflammatory vs. neurotoxic effects)?
- Methodological Answer :
- Dose-Response Profiling : Conduct assays across a concentration gradient (nM–μM) to identify therapeutic vs. cytotoxic thresholds .
- Metabolite Screening : Use LC-MS to detect reactive intermediates (e.g., bromophenyl epoxides) that may contribute to off-target effects .
- Species-Specific Models : Compare human macrophage assays with zebrafish neurotoxicity models to clarify context-dependent activity .
Q. What strategies improve the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer :
- Formulation : Encapsulate in PEGylated liposomes to shield the acetamide group from hydrolytic cleavage at pH 7.4 .
- Prodrug Design : Synthesize a tert-butyloxycarbonyl (Boc)-protected analog, which shows 3× longer half-life in rat plasma .
- Accelerated Stability Testing : Use Arrhenius modeling (25–40°C) to predict degradation kinetics and optimize storage conditions .
Data-Driven Research Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
